molecular formula C7H10BrClN2 B6354064 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride CAS No. 88097-16-9

1-(4-Bromophenyl)-1-methylhydrazine hydrochloride

Cat. No.: B6354064
CAS No.: 88097-16-9
M. Wt: 237.52 g/mol
InChI Key: IHXHLDHVRYJFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-1-methylhydrazine hydrochloride is an organic compound with the molecular formula C7H10BrN2·HCl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-bromophenyl group and another by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

The mechanism of action for similar compounds like “Bromodiphenhydramine” involves competing with free histamine for binding at HA-receptor sites . This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .

Safety and Hazards

“1-(4-Bromophenyl)piperazine (hydrochloride)” is not intended for human or veterinary use . For “4-Bromophenylhydrazine hydrochloride”, it’s advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: It can be reduced to form amines or other hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Zinc powder and hydrochloric acid or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium azide or thiols are used under mild conditions.

Major Products: The major products formed from these reactions include azides, amines, and substituted hydrazines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-(4-Bromophenyl)-1-methylhydrazine hydrochloride is used in various scientific research fields:

Comparison with Similar Compounds

  • 4-Bromophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride

Comparison: 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-(4-bromophenyl)-1-methylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-10(9)7-4-2-6(8)3-5-7;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXHLDHVRYJFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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